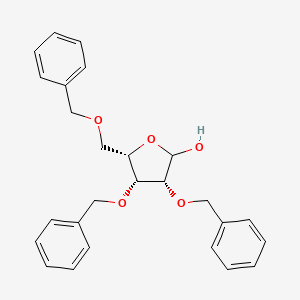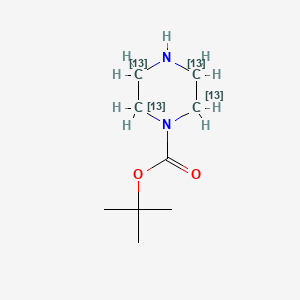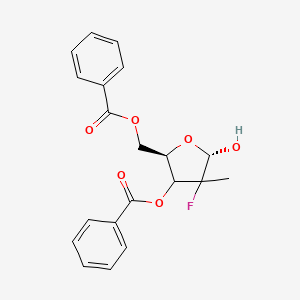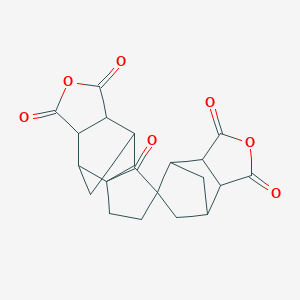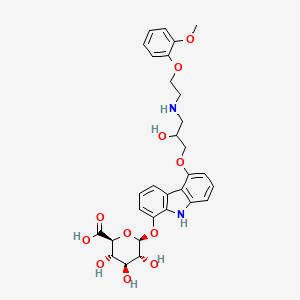
8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide is a metabolite of Carvedilol, a non-selective beta-blocker used primarily in the treatment of hypertension and heart failure. This compound is formed through the glucuronidation of 8-Hydroxy Carvedilol, a process that enhances its solubility and facilitates its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide typically involves the glucuronidation of 8-Hydroxy Carvedilol. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the presence of UDP-glucuronic acid. The reaction conditions generally include a buffered aqueous solution at a physiological pH and temperature .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to achieve the desired purity and concentration .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions involving UDP-glucuronic acid and UDP-glucuronosyltransferase.
Major Products
The major product of hydrolysis is 8-Hydroxy Carvedilol, while conjugation reactions yield various glucuronide conjugates .
Scientific Research Applications
8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide has several applications in scientific research:
Pharmacokinetics: Used to study the metabolism and excretion of Carvedilol.
Toxicology: Helps in understanding the detoxification pathways of Carvedilol.
Drug Development: Serves as a reference standard in the development of new beta-blockers.
Mechanism of Action
The primary mechanism of action of 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide involves its role as a metabolite of Carvedilol. Carvedilol inhibits beta-adrenoceptors, reducing heart rate and blood pressure. The glucuronidation process enhances the solubility of 8-Hydroxy Carvedilol, facilitating its excretion and reducing its activity .
Comparison with Similar Compounds
Similar Compounds
Carvedilol: The parent compound, a non-selective beta-blocker.
8-Hydroxy Carvedilol: The precursor to the glucuronide conjugate.
Carvedilol Glucuronide: Another glucuronide conjugate of Carvedilol.
Uniqueness
8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide is unique due to its specific glucuronidation at the 8-hydroxy position, which significantly enhances its solubility and excretion compared to other metabolites .
Properties
Molecular Formula |
C30H34N2O11 |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O11/c1-39-19-8-2-3-9-20(19)40-13-12-31-14-16(33)15-41-21-10-5-7-18-23(21)17-6-4-11-22(24(17)32-18)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16?,25-,26-,27+,28-,30+/m0/s1 |
InChI Key |
VNOMSNHAOHVOPZ-PADXFKBFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


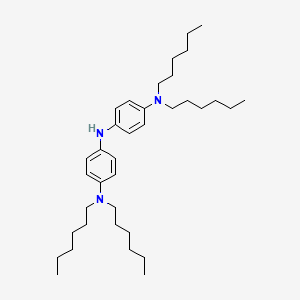
![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)
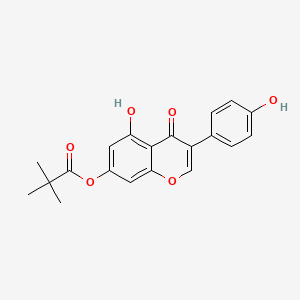
![5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13437147.png)
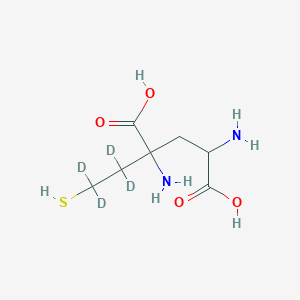
![2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one](/img/structure/B13437157.png)
![[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)
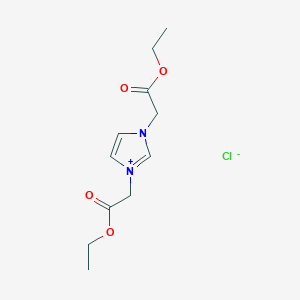
![N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13437171.png)
![(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437178.png)
